2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
Description
The compound 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide features a benzamide core substituted with a 2-fluoro group. The pyrrole ring is functionalized with a 4-methoxyphenylsulfonyl group, 4,5-dimethyl substituents, and a propenyl chain. Its synthesis likely follows pathways similar to those described for related 1,2,4-triazole derivatives, involving nucleophilic additions, cyclization, and alkylation steps . Structural confirmation employs techniques such as NMR, MS, and IR spectroscopy, with key IR bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) .
Properties
Molecular Formula |
C23H23FN2O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)18-12-10-17(30-4)11-13-18)22(26)25-23(27)19-8-6-7-9-20(19)24/h5-13H,1,14H2,2-4H3,(H,25,27) |
InChI Key |
IJVCHOLYDVIHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its structural features suggest potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxyphenyl groups can enhance binding affinity and specificity, while the sulfonyl and pyrrole groups can modulate the compound’s reactivity and stability . The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Sulfonyl and Benzamide Groups
The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs with halogens or other substituents. For example:
- 4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide () replaces the methoxy group with fluorine.
- Compounds in (e.g., Example 53) feature pyrazolo[3,4-d]pyrimidin and chromen-2-yl cores, diverging significantly in heterocyclic architecture and substituent placement.
Spectroscopic and Electronic Properties
- IR Spectroscopy : The target compound’s benzamide C=O stretch (1663–1682 cm⁻¹) is consistent with analogs, but substituents influence exact band positions. For instance, electron-withdrawing groups (e.g., fluorine) may shift C=O stretches to higher frequencies .
- NMR : The 4-methoxy group’s protons resonate downfield (~3.8–4.0 ppm for OCH₃), whereas fluorine substituents (e.g., 4-fluorophenyl) exhibit distinct ¹⁹F NMR signals.
Physicochemical Properties
Structural and Conformational Analysis
Software tools like SHELXL () and ORTEP () enable precise determination of bond lengths and angles. For example:
- The propenyl chain in the target compound may introduce steric effects, influencing pyrrole ring planarity.
- Sulfonyl groups typically adopt tetrahedral geometries, with S=O bond lengths ~1.43 Å, consistent across analogs .
Comparative Data Table
Biological Activity
The compound 2-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide (CAS Number: 1010888-18-2) is a novel chemical entity with potential therapeutic applications. Its unique structure, featuring a pyrrol moiety and a sulfonyl group, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.5 g/mol. The structure includes a fluorine atom, a methoxyphenyl sulfonyl group, and a dimethyl-pyrrol moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1010888-18-2 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs of sulfonamide derivatives have shown potent cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The presence of the methoxy group in the phenyl ring has been associated with enhanced activity due to its electron-donating properties, which may facilitate interactions with biological targets.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay performed on the A431 human epidermoid carcinoma cell line, compounds structurally related to our target showed IC50 values less than that of doxorubicin, a standard chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Antibacterial Activity
The compound's structural components suggest potential antibacterial activity. Similar compounds have been tested against Gram-positive and Gram-negative bacteria. For example:
- Testing Method : Agar disc diffusion method
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Proteus mirabilis
Results indicated that many derivatives displayed significant inhibition against these pathogens at concentrations as low as 1 mM in DMSO.
Insecticidal Activity
Research has also explored the insecticidal properties of related compounds. One study found that derivatives containing methoxy groups exhibited high mortality rates against pests like Plutella xylostella at specific concentrations, indicating potential agricultural applications.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Induction of Apoptosis : Similar structures have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Interference with Cell Division : By disrupting microtubule formation or function, these compounds can halt cell division in rapidly proliferating cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
